
Endothal-disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endothal-disodium, also known as Endothall, is a herbicide used for controlling terrestrial and aquatic plants . It is a potent, selective protein phosphatase 2A (PP2A) inhibitor and also inhibits protein phosphatase 1 (PP1) . It is considered safe in drinking water, but long-term consumption can cause stomach or intestinal problems .
Synthesis Analysis
This compound is analyzed using ion chromatography mass spectrometry (IC-MS). Water samples are directly injected without labor-intensive sample preparation and chromatographic separation is achieved in 10 minutes .Molecular Structure Analysis
The molecular formula of this compound is C8H8Na2O5 . It is a derivative of endothal . The IUPAC name is disodium 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate .Chemical Reactions Analysis
This compound is used as a defoliant for a wide range of crops and as a herbicide for both terrestrial and aquatic weeds . It is used as a desiccant on lucerne and on potato, for the defoliation of cotton, and to control aquatic weeds .Physical And Chemical Properties Analysis
This compound is odorless, white crystals . It is highly soluble in water and semi-volatile . The half-life of endothal in soil is reported to be 4 to 9 days .Applications De Recherche Scientifique
Aquatic Herbicide in Fishery Habitats
Endothal-disodium is effective as an aquatic herbicide, particularly on submerged species of aquatic vegetation. It shows significant efficacy in controlling various aquatic plant species at specific concentrations, with a wide margin of safety for fish. Its application is beneficial in managing aquatic ecosystems, especially in fisheries (Walker, 1963).
Dissipation and Effects on Aquatic Weeds and Fish
Studies have focused on the rates of dissipation of this compound in aquatic environments, its impact on controlling troublesome aquatic weeds, and its toxicity to fish. Such research is crucial in understanding the environmental impacts and safety aspects of using this chemical in aquatic systems (Yeo, 1970).
Agricultural Applications
This compound has been investigated for its potential use as a chemical thinner in agriculture, particularly for red 'Delicious' apples. It has been found to reduce crop load and impact fruit quality, such as weight, size, and firmness (Bound & Jones, 1997).
Pre-Harvest Treatment of Legume Seed Crops
It has been used in trials as a desiccant for pre-harvest treatment of legume seed crops. The chemical was applied to various crops to assess its impact on moisture content and seed yield (Macvicar & Gibson, 2016).
Inhibition of Angiogenesis
In the medical research field, related compounds like incadronate disodium have been studied for their ability to inhibit angiogenesis induced by advanced glycation end products, suggesting potential therapeutic applications in conditions like diabetic retinopathy (Okamoto et al., 2002).
Mécanisme D'action
Safety and Hazards
Endothal-disodium is considered safe in drinking water, but long-term consumption can cause stomach or intestinal problems . It is also classified as not hazardous according to the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .
Orientations Futures
Propriétés
Numéro CAS |
129-67-9 |
|---|---|
Formule moléculaire |
C8H8Na2O5 |
Poids moléculaire |
230.13 g/mol |
Nom IUPAC |
disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clé InChI |
XRHVZWWRFMCBAZ-UHFFFAOYSA-L |
SMILES isomérique |
C1C[C@H]2C(C([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES |
C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Color/Form |
Cyrstalline, white solid |
Densité |
1.431 |
melting_point |
Converted to anhydride at 90 °C Colorless crystals. MP: 144 °C /Endothall monohydrate/ |
Autres numéros CAS |
129-67-9 |
Description physique |
The monohydrate is in the form of colorless crystals. Non corrosive. Used as a selective herbicide. Colorless crystals; [CAMEO] Formulated as granules or soluble concentrate; [EXTOXNET] |
Pictogrammes |
Acute Toxic; Irritant |
Solubilité |
In water, 1.0X10+5 mg/L at 20 °C Solubility at 20 °C, g/100 g: acetone 7.0, benzene 0.01, methanol 28 Solubility at 20 °C, g/kg: dioxane 76, diethyl ether 1, isopropanol 17 |
Pression de vapeur |
1.57X10-10 mm Hg at 24 °C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



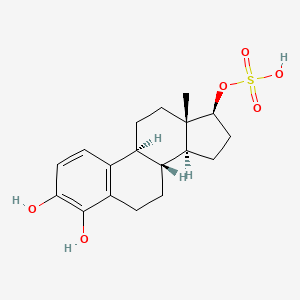
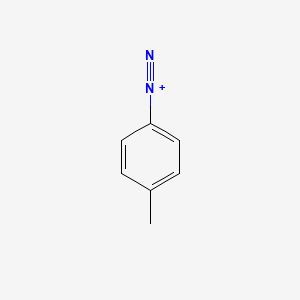
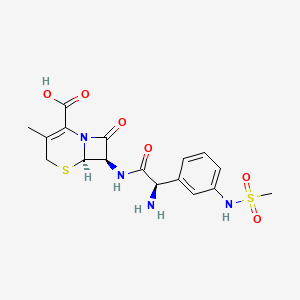
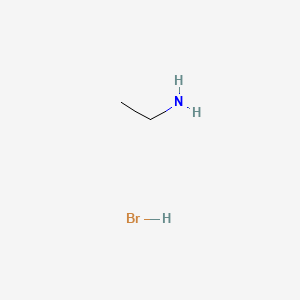
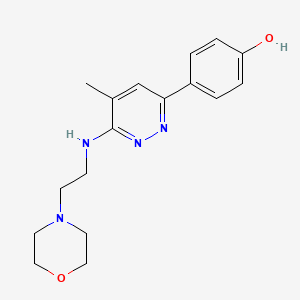

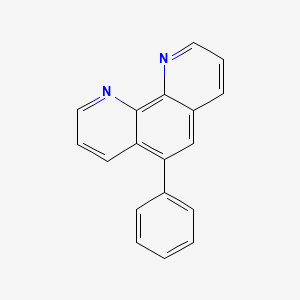
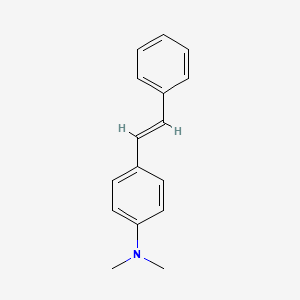

![3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1208436.png)
![2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)
![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)
![1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone](/img/structure/B1208439.png)
